3-Bromo-2-hydroxy-5-methylpyridine
Overview
Description
3-Bromo-2-hydroxy-5-methylpyridine is a useful research compound. Its molecular formula is C6H6BrNO and its molecular weight is 188.02 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis of Complex Ligands : The synthesis of mono-, bis-, and tris-tridentate ligands based on 5'-substituted-2,2'-bipyridine-6-carboxylic acid utilizes a building block closely related to 3-Bromo-2-hydroxy-5-methylpyridine. These ligands are particularly well-suited for the complexation of lanthanide(III) cations, showcasing the compound's role in creating intricate chemical structures for potential applications in materials science and catalysis (Charbonnière, Weibel, & Ziessel, 2001).
Halogen Atom Migration Studies : Research into the migration of halogen atoms in halogeno-derivatives of 2,4-dihydroxypyridine, which are structurally related to this compound, provides insights into the reactivity and transformation of such compounds under various conditions. This knowledge is crucial for understanding the chemical behavior of halogenated pyridines in synthetic pathways (Hertog & Schogt, 2010).
Novel Pyridine Derivatives via Suzuki Cross-Coupling : A study on the efficient synthesis of novel pyridine-based derivatives through the Suzuki cross-coupling reaction of commercially available precursors demonstrates the utility of this compound in creating biologically active compounds. This research highlights the compound's role in the development of new materials with potential applications in medicine and materials science (Ahmad et al., 2017).
Crystal Structure Analysis : The synthesis and crystal structure analysis of Schiff base compounds derived from this compound reveal its importance in forming compounds with significant antibacterial activities. This application underscores the potential of such compounds in the design of new antimicrobial agents (Wang et al., 2008).
Bromodomain Ligand Discovery : The identification of 3-amino-2-methylpyridine derivatives as ligands for the BAZ2B bromodomain through automatic docking illustrates the potential of compounds related to this compound in drug discovery and molecular biology research. These findings pave the way for the development of novel therapeutics targeting epigenetic regulators (Marchand, Lolli, & Caflisch, 2016).
Mechanism of Action
Safety and Hazards
3-Bromo-2-hydroxy-5-methylpyridine is classified as a skin irritant, eye irritant, and may cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area . In case of skin contact, it is advised to wash off immediately with plenty of water for at least 15 minutes .
Future Directions
Biochemical Analysis
Biochemical Properties
It is known that this compound has a melting point of 78-82 °C (lit.)
Cellular Effects
It is known that the compound can cause skin irritation, serious eye irritation, and may cause respiratory irritation
Molecular Mechanism
It is known that the compound has a lower value of the HOMO–LUMO energy gap, which characterizes the chemical reactivity and kinetic stability of the molecule
Temporal Effects in Laboratory Settings
Properties
IUPAC Name |
3-bromo-5-methyl-1H-pyridin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrNO/c1-4-2-5(7)6(9)8-3-4/h2-3H,1H3,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHBRMXVUQOVORD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CNC(=O)C(=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00395569 | |
Record name | 3-Bromo-2-hydroxy-5-methylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00395569 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17282-02-9 | |
Record name | 3-Bromo-2-hydroxy-5-methylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00395569 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Bromo-2-hydroxy-5-methylpyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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